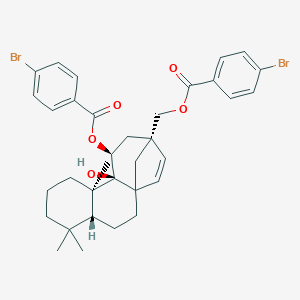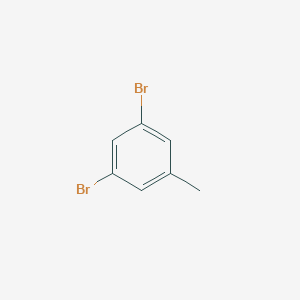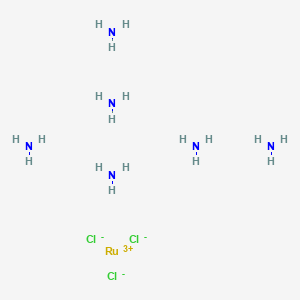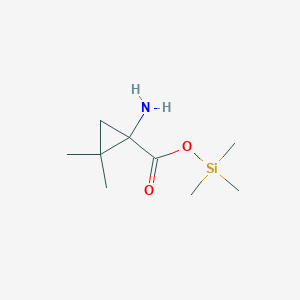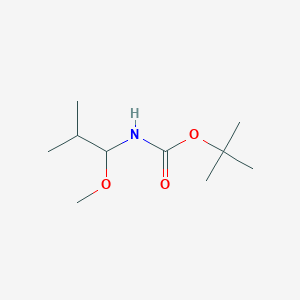
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl (1-methoxy-2-methylpropyl) carbamate, is a chemical compound with the molecular formula C10H21NO3. It is a colorless liquid with a faint odor and is widely used in scientific research applications due to its unique properties.
作用机制
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) acts as a carbamate ester, which is a class of compounds that are known to inhibit enzymes by forming a covalent bond with the active site of the enzyme. The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the synapse. This increase in acetylcholine levels can lead to an increase in muscle contraction and can cause a variety of symptoms, including muscle spasms, convulsions, and respiratory failure.
实验室实验的优点和局限性
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used to introduce the tert-butyl carbamate protecting group into a molecule. However, it has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is the development of new methods for the synthesis of carbamate esters, which could lead to the development of new pharmaceuticals and other organic compounds. Another potential direction is the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) as a tool for the study of enzyme inhibition and the development of new enzyme inhibitors. Finally, there is potential for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in the development of new pesticides and insecticides, as it has been shown to have insecticidal properties.
合成方法
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of tert-butyl chloroformate with 1-methoxy-2-methylpropylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and the product is obtained by distillation. The yield of the product is typically high, and the purity can be improved through recrystallization.
科学研究应用
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the tert-butyl carbamate protecting group into a molecule. This protecting group can be removed under mild conditions, making it a useful tool in the synthesis of pharmaceuticals and other organic compounds.
属性
CAS 编号 |
131971-63-6 |
|---|---|
产品名称 |
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
分子式 |
C10H21NO3 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
tert-butyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(13-6)11-9(12)14-10(3,4)5/h7-8H,1-6H3,(H,11,12) |
InChI 键 |
IPODTHWZYLGQBE-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)OC(C)(C)C)OC |
规范 SMILES |
CC(C)C(NC(=O)OC(C)(C)C)OC |
同义词 |
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



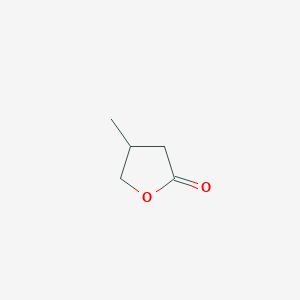
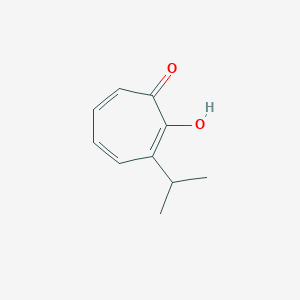
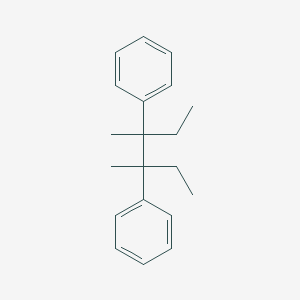
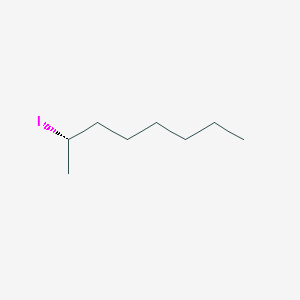

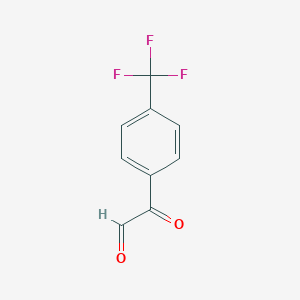

![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)

